
methyl (2S,3S)-3-t-butoxycarbonylamino-3-phenyl-2-hydroxypropionate
Vue d'ensemble
Description
“Methyl (2S,3S)-3-t-butoxycarbonylamino-3-phenyl-2-hydroxypropionate” is a complex organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, the numbers 2 and 3 refer to the positions of the carbon atoms in the molecule, and the letters S and S indicate the orientations of these chiral centers .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general rules of organic chemistry. The (2S,3S) notation indicates that the molecule has two chiral centers, each with a specific spatial configuration . The “t-butoxycarbonylamino” part suggests the presence of a tert-butoxycarbonyl amino group, and the “3-phenyl-2-hydroxypropionate” part indicates a phenyl group and a hydroxypropionate group in the molecule .Applications De Recherche Scientifique
Pharmacological Treatments and Mechanisms
Bupropion and its Analogues :Bupropion, known for its antidepressant and smoking cessation aid properties, has an active metabolite, (2S,3S)-hydroxybupropion, contributing to its efficacy. The pharmacological mechanisms suggest that the effectiveness of bupropion and its metabolite involves the inhibition of dopamine and norepinephrine reuptake in the brain's reward centers and antagonism of certain nicotinic acetylcholine receptors. Research into bupropion analogs for cocaine addiction treatment has identified compounds with potential as indirect dopamine agonists. These findings highlight the significance of (2S,3S)-hydroxybupropion and its analogs in treating various CNS disorders, including cocaine and nicotine addiction, by modulating neurotransmitter pathways (Carroll et al., 2014).
Environmental Behavior and Fate
Occurrence and Fate in Aquatic Environments :The review on the occurrence, fate, and behavior of parabens, which share a functional group similarity with the compound of interest, in aquatic environments may provide insights into the environmental implications of similar compounds. Parabens, used as preservatives in various consumer products, demonstrate weak endocrine-disrupting activities, and their behavior in water sources has been extensively studied. Their presence in wastewater, surface water, and sediments indicates continuous environmental introduction, primarily through consumer product usage. This research suggests a framework for understanding how similar compounds might behave in aquatic settings, highlighting the need for studies on biodegradability, persistence, and potential toxicological impacts on aquatic life and human health (Haman et al., 2015).
Propriétés
IUPAC Name |
methyl (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALQERIBRYGOK-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,3S)-3-t-butoxycarbonylamino-3-phenyl-2-hydroxypropionate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



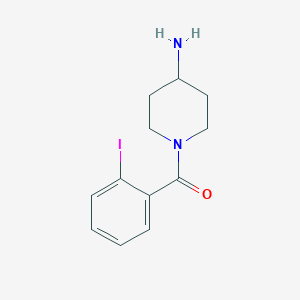
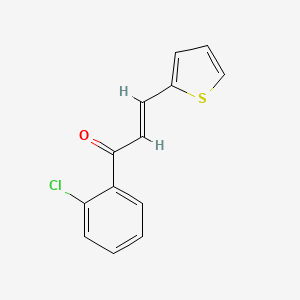

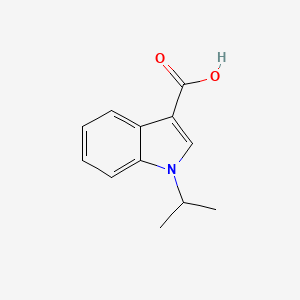
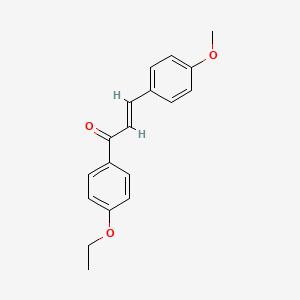


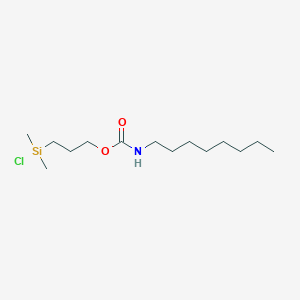
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

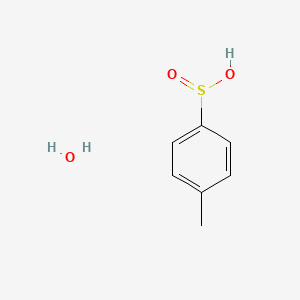


![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)